molecular formula C14H15BrO2 B1519903 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene CAS No. 1823183-99-8

2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene

Cat. No. B1519903
M. Wt: 295.17 g/mol
InChI Key: XPCZRVLEXALHNC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-[(1S)-1-ethoxyethoxy]naphthalene is a chemical compound with the CAS Number: 142524-71-8 . It has a molecular weight of 295.18 . It is typically in liquid form and is stored at ambient temperature .


Molecular Structure Analysis

The molecular formula of 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene is C14H15BrO2 . This compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The bromine atom is attached at the 2nd position and an ethoxyethoxy group at the 6th position of the naphthalene core .


Physical And Chemical Properties Analysis

2-Bromo-6-[(1S)-1-ethoxyethoxy]naphthalene is a liquid at room temperature . Its molecular weight is 295.18 .

Scientific Research Applications

  • 2-Bromo-6-(1-ethoxyethoxy)naphthalene is a chemical compound with the CAS Number: 142524-71-8 . It has a molecular weight of 295.18 . This compound is usually stored at ambient temperature and is in liquid form .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .

properties

IUPAC Name

2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO2/c1-3-16-10(2)17-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCZRVLEXALHNC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H](C)OC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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